molecular formula C14H23N5 B11738547 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11738547
M. Wt: 261.37 g/mol
InChI Key: CPJMQEPYAWNQHR-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and isobutyl groups. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazines with 1,3-diketones. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of microwave-assisted synthesis and ultrasound irradiation are also explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂ in acetic acid (CH₃COOH) at room temperature.

    Reduction: NaBH₄ in methanol (CH₃OH) under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways in pathogens, leading to their death . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an isobutyl group.

    3,5-Dimethyl-1H-pyrazole: Lacks the additional pyrazole ring and isobutyl substitution.

    1-Isobutyl-3,5-dimethyl-1H-pyrazole: Similar structure but without the second pyrazole ring.

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its dual pyrazole ring system and specific substitution pattern.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-10(2)8-19-11(3)6-14(17-19)15-7-13-9-18(5)16-12(13)4/h6,9-10H,7-8H2,1-5H3,(H,15,17)

InChI Key

CPJMQEPYAWNQHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC2=CN(N=C2C)C

Origin of Product

United States

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